Sodium N-methyl-N-oleoyltaurate
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Overview
Description
Sodium N-methyl-N-oleoyltaurate, also known as this compound, is a useful research compound. Its molecular formula is C21H41NO4S.Na and its molecular weight is 426.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
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Biological Activity
Sodium N-methyl-N-oleoyltaurate (CAS 137-20-2) is an amphoteric surfactant derived from oleic acid and taurine. Its unique structure combines the properties of fatty acids with those of amino acids, making it a versatile compound in various applications, including personal care products, pharmaceuticals, and agricultural formulations. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, genotoxicity, and potential therapeutic effects based on diverse research findings.
- Molecular Formula : C21H40NNaO4S
- Molecular Weight : 425.6 g/mol
- IUPAC Name : Sodium; 2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate
- Purity : Typically ranges from 87% to 96% depending on the source .
Toxicological Studies
- Acute Toxicity : The acute dermal LD50 for this compound is reported to be greater than 2000 mg/kg in rats, indicating low toxicity levels upon skin exposure . In oral toxicity studies, the LD50 was found to be ≥4670 mg/kg in rats, suggesting it is relatively safe when ingested .
- Repeated Dose Toxicity : In a 14-day oral toxicity study in rats, the no-observed-adverse-effects-level (NOAEL) was established at ≥1000 mg/kg/day for both sodium methyl cocoyl taurate and sodium methyl oleoyl taurate, with no significant clinical signs observed .
- Genotoxicity : this compound was shown to be non-genotoxic in Ames tests up to concentrations of 5000 µg/plate, indicating that it does not pose a risk for genetic mutations .
Reproductive and Developmental Toxicity
In studies assessing reproductive and developmental toxicity, this compound did not show any adverse effects on reproductive performance or offspring viability at doses up to 1000 mg/kg/day in Sprague Dawley rats. The evaluation included parameters such as mating behavior, conception rates, and pup weights during lactation .
Use in Personal Care Products
This compound is commonly used in personal care formulations due to its surfactant properties. It acts as a mild cleansing agent with excellent skin compatibility, making it suitable for sensitive skin formulations. Its ability to produce stable foam enhances its effectiveness in shampoos and body washes .
Agricultural Applications
Research has indicated that this compound can enhance the efficacy of certain pesticides when used as an adjuvant. It improves the solubility and dispersion of active ingredients in water-based formulations, leading to better absorption by plants .
Comparative Analysis with Related Compounds
The following table compares this compound with other related taurate compounds:
Compound Name | Source Fatty Acid | Unique Features |
---|---|---|
This compound | Oleic Acid | Excellent skin compatibility |
Sodium N-methyl-N-coconut taurate | Coconut Fatty Acids | Known for moisturizing properties |
Sodium N-methyl-N-palmitoyl taurate | Palmitic Acid | Provides thicker textures in formulations |
Properties
CAS No. |
137-20-2 |
---|---|
Molecular Formula |
C21H41NO4S.Na C21H41NNaO4S |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C21H41NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26);/b11-10-; |
InChI Key |
FMFCYGMAIKQDEP-GMFCBQQYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
39388-01-7 137-20-2 |
physical_description |
Dry Powder; Liquid White solid with a sweet odor; [Hawley] |
Pictograms |
Corrosive; Irritant |
Related CAS |
39388-01-7 (Parent) |
Synonyms |
Igepon T 77 metaupon N-methyloleoyltaurine oleoylmethyltaurine oleoylmethyltaurine sodium sodium-methyl-oleoyl-taurate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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